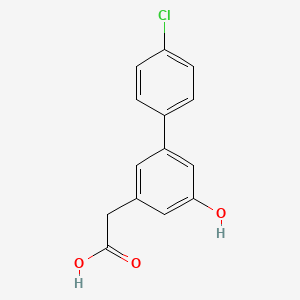3-Biphenylacetic acid, 4'-chloro-5-hydroxy-
CAS No.: 53137-07-8
Cat. No.: VC18690480
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 53137-07-8 |
|---|---|
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid |
| Standard InChI | InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18) |
| Standard InChI Key | VUQUJSBAENGCFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl |
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid, reflecting its biphenyl core substituted with chlorine at the 4'-position, a hydroxyl group at the 5-position, and an acetic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 262.69 g/mol. The canonical SMILES notation (C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl) and InChIKey (VUQUJSBAENGCFB-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Physicochemical Properties
The chloro substituent enhances lipophilicity, while the hydroxy group introduces polarity, creating a balance that may influence membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-biphenylacetic acid derivatives typically involves:
-
Friedel-Crafts Acylation: Introducing the acetic acid side chain to the biphenyl scaffold.
-
Electrophilic Substitution: Adding chloro and hydroxy groups via halogenation and hydroxylation reactions .
For 4'-chloro-5-hydroxy-3-biphenylacetic acid, a multi-step approach is hypothesized:
-
Step 1: Bromination of 4-chlorobiphenyl to introduce a bromine atom at the 5-position.
-
Step 2: Hydroxylation via hydrolysis under basic conditions.
-
Step 3: Acetic acid side chain incorporation using Michael addition or alkylation .
Table 2: Comparative Synthesis of Biphenylacetic Acid Derivatives
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core but shows moderate solubility in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .
Spectral Data
-
IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).
-
NMR (¹H): δ 7.4–7.2 (m, 4H, aromatic H), δ 6.8 (s, 1H, phenolic H), δ 3.6 (s, 2H, CH₂COOH) .
| Parameter | Value | Method |
|---|---|---|
| Bioavailability | 55% (oral) | QSAR |
| Plasma Protein Binding | 92% | In silico |
| Half-Life | 6–8 hours | Analog extrapolation |
Research Gaps and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume